molecular formula C18H19IO B1324077 4-Iodo-4'-n-pentylbenzophenone CAS No. 951887-57-3

4-Iodo-4'-n-pentylbenzophenone

Cat. No. B1324077
CAS RN: 951887-57-3
M. Wt: 378.2 g/mol
InChI Key: GCQDCVBJLDQYRV-UHFFFAOYSA-N
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Description

4-Iodo-4’-n-pentylbenzophenone is an organic compound with a molecular weight of 378.25 . It belongs to the family of benzophenone derivatives. The IUPAC name for this compound is (4-iodophenyl)(4-pentylphenyl)methanone .


Molecular Structure Analysis

The molecular structure of 4-Iodo-4’-n-pentylbenzophenone consists of 39 atoms: 19 Hydrogen atoms, 18 Carbon atoms, 1 Oxygen atom, and 1 Iodine atom .

Scientific Research Applications

  • Liquid Crystal Research : The synthesis of a series of 4-(4-alkylphenylazo)phenols, which can be converted into corresponding 4-pentylbenzoates, has been explored. These compounds exhibit enantiotropic nematic phases, indicating potential applications in liquid crystal research (Johnson, Ringstrand, & Kaszyński, 2009).

  • Labeling in Pharmacology : A study on the preparation of functionalized phosphane-containing key building blocks for the labeling of biologically active molecules utilized a 4-iodobenzoate moiety. This approach is significant for labeling reactions in pharmacological research (Mamat & Köckerling, 2014).

  • Crystallography and Molecular Structure : Research on the structure of 4-iodo-trans-cinnamic acid and related compounds helps in understanding the disorder of carboxyl groups in molecular structures, which can be crucial in crystallography and molecular design (Goud, Pathaneni, & Desiraju, 1993).

  • Organic Synthesis : The synthesis of 2,3-dihydroselenophene and selenophene derivatives using electrophilic cyclization of homopropargyl selenides, involving 4-iodo compounds, is a significant advancement in organic synthesis (Schumacher et al., 2010).

  • Chemiluminescence in Bioassays : The enhancement of the peroxidase-catalyzed chemiluminescence reaction of luminol with hydrogen peroxide by phenolic compounds, including 4-iodophenol, has implications in the development of sensitive bioassays (Kuroda, Shimoda, Wada, & Nakashima, 2000).

  • Phenolic-Enabled Nanotechnology : The unique physicochemical properties of phenolics have catalyzed research in phenolic-enabled nanotechnology, particularly for biomedical applications. This includes the synthesis of polydopamine and polyphenols (Wu et al., 2021).

  • Metabolism Studies : Investigation into the metabolism of the 4-iodo derivative of tamoxifen by isolated rat hepatocytes demonstrates the influence of iodine atoms in reducing metabolic conversion and affecting the formation of metabolites (McCague, Parr, & Haynes, 1990).

  • Iodine Chemistry : The chemistry of polyvalent iodine, including 4-iodo compounds, has seen significant developments, particularly in the context of their use as oxidizing agents in organic synthesis (Zhdankin & Stang, 2008).

properties

IUPAC Name

(4-iodophenyl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IO/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-12-17(19)13-11-16/h6-13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQDCVBJLDQYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-4'-n-pentylbenzophenone

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